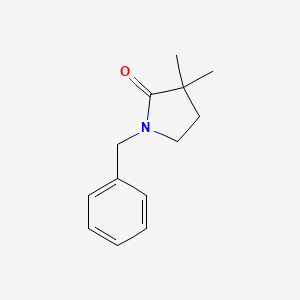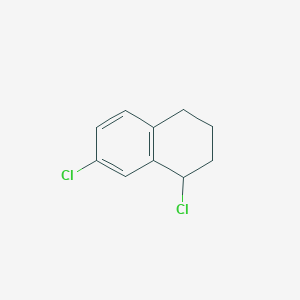
1-Benzyl-3,3-dimethylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3,3-dimethylpyrrolidin-2-one is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . It is a derivative of pyrrolidinone, a five-membered lactam, and features a benzyl group attached to the nitrogen atom and two methyl groups on the third carbon of the pyrrolidinone ring
准备方法
The synthesis of 1-Benzyl-3,3-dimethylpyrrolidin-2-one typically involves the following steps :
Starting Materials: The synthesis begins with 4-amino-2,2-dimethylpentanoic acid and acetic anhydride.
Formation of Amide: The reaction between 4-amino-2,2-dimethylpentanoic acid and acetic anhydride produces 4-amino-2,2-dimethylpentanamide.
Cyclization: Under oxidative conditions, the amide undergoes cyclization to form 3,3-dimethyl-2-oxopyrrolidine.
Benzylation: The final step involves the benzylation of 3,3-dimethyl-2-oxopyrrolidine to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
化学反应分析
1-Benzyl-3,3-dimethylpyrrolidin-2-one undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Benzyl-3,3-dimethylpyrrolidin-2-one has several scientific research applications :
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: It is used as a solvent and in the production of polymers and resins.
作用机制
The mechanism of action of 1-Benzyl-3,3-dimethylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors . The benzyl group enhances its binding affinity to these targets, while the pyrrolidinone ring provides structural stability. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
相似化合物的比较
1-Benzyl-3,3-dimethylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives :
1-Benzyl-2-pyrrolidinone: Lacks the two methyl groups on the third carbon, resulting in different chemical properties.
3,3-Dimethyl-2-pyrrolidinone: Does not have the benzyl group, affecting its binding affinity and reactivity.
N-Benzylpyrrolidin-2-one: Similar structure but without the methyl groups, leading to variations in its applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-benzyl-3,3-dimethylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-13(2)8-9-14(12(13)15)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIUIUXHGDXWTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1=O)CC2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2377849.png)

![2-[(4-Chlorophenyl)amino]propanohydrazide](/img/structure/B2377851.png)
![1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B2377852.png)
![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2377855.png)
![4-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B2377856.png)

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2377864.png)
![2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2377865.png)


![3-({3-[3-(methylsulfanyl)phenyl]-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile](/img/structure/B2377868.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2377870.png)
